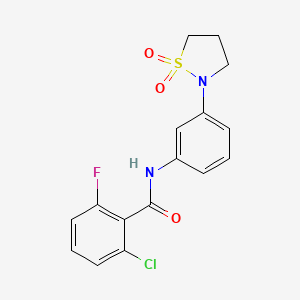

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide

Description

2-Chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide is a benzamide derivative characterized by a chloro substituent at position 2, a fluorine atom at position 6 on the benzamide ring, and a 1,1-dioxidoisothiazolidin-2-yl group attached to the phenyl ring at position 3 (Figure 1).

Properties

IUPAC Name |

2-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O3S/c17-13-6-2-7-14(18)15(13)16(21)19-11-4-1-5-12(10-11)20-8-3-9-24(20,22)23/h1-2,4-7,10H,3,8-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZXBQFKELGQRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide typically involves multiple steps, including the introduction of the chloro, fluorine, and dioxidoisothiazolidinyl groups onto the benzamide backbone. Common synthetic routes may include:

Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.

Halogenation: Chlorination and fluorination reactions can be used to introduce the chloro and fluorine substituents.

Cyclization: Formation of the dioxidoisothiazolidinyl ring through cyclization reactions.

Amidation: Coupling of the substituted benzene derivative with an appropriate amine to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, particularly involving the dioxidoisothiazolidinyl group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or halogenating agents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide may have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Chemical Biology: Use as a tool compound to study specific biochemical pathways or molecular targets.

Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloro/Fluoro-Substituted Benzamide Cores

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)

- Key Features: Shares a 2-chloro-6-fluorophenyl backbone but includes additional fluoro and isopropoxy groups, as well as a cyano-hydroxybutenamido side chain.

- Its multiple substituents may confer distinct pharmacokinetic properties .

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Key Features : Contains a 2,6-difluorobenzamide core linked to a urea group.

- Comparison : While structurally simpler, diflubenzuron’s urea moiety and difluoro substitution make it a potent insect growth regulator. The target compound’s isothiazolidin group may offer alternative binding mechanisms .

2-Chloro-6-methyl-N-phenylbenzamide

Compounds with Heterocyclic Modifications

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

- Key Features : Benzothiazole core with trifluoromethyl and chlorophenyl groups.

- Trifluoromethyl groups enhance lipophilicity, which the target’s sulfone may counterbalance .

3-Chloro-N-phenyl-phthalimide

Acetamide Derivatives with Chloro Substitutions

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Comparison

*Estimated based on structural overlap.

Table 2: Impact of Substituents on Properties

| Group/Substituent | Effect on Properties |

|---|---|

| Chloro (Cl) | Enhances lipophilicity; may stabilize aromatic rings via electron-withdrawing effects |

| Fluoro (F) | Increases electronegativity and metabolic stability |

| Isothiazolidin dioxide | Introduces polarity, hydrogen-bonding capacity, and potential sulfone oxidation |

| Trifluoromethyl (CF3) | Boosts lipophilicity and resistance to enzymatic degradation |

Key Research Findings

- Electronic Effects : The 6-fluoro substitution in the target compound likely improves metabolic stability compared to methyl or hydrogen analogues .

- Structural Complexity : Compounds with multiple substituents (e.g., 1a) exhibit diverse bioactivity profiles, suggesting the target’s efficacy depends on synergistic interactions between its functional groups .

Biological Activity

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a chloro-substituted phenyl ring, a 6-fluorobenzamide structure, and a dioxidoisothiazolidin-2-yl moiety, which may enhance its reactivity and biological profile.

Chemical Structure

The chemical structure of 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide can be represented as follows:

Potential Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities including:

- Antimicrobial : Many chloroacetamides demonstrate effectiveness against Gram-positive bacteria and fungi.

- Anti-inflammatory : The presence of specific functional groups can contribute to anti-inflammatory properties.

- Antitumor : Some derivatives have shown promise in inhibiting tumor growth.

Antimicrobial Activity

A study focused on N-substituted phenyl-2-chloroacetamides demonstrated that compounds with halogenated substituents exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological efficacy, confirming that the position of substituents significantly influenced antimicrobial potency .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Chloro and nitro substitutions on phenyl | Antibacterial against Klebsiella pneumoniae |

| 4-Methyl-N-(3-methoxyphenyl)acetamide | Methyl and methoxy substitutions | Antimicrobial properties |

| 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide | Chloro and dioxidoisothiazolidine moiety | Potentially effective against various pathogens |

The proposed mechanism of action for compounds like 2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide involves:

- Inhibition of Cell Wall Synthesis : By interfering with the synthesis of peptidoglycan in bacterial cell walls.

- Disruption of Membrane Integrity : Halogenated compounds often affect membrane permeability, leading to cell lysis.

- Targeting Specific Enzymes : The dioxidoisothiazolidin moiety may interact with specific enzymes critical for microbial survival.

Study on Antimicrobial Efficacy

A recent investigation screened several newly synthesized N-substituted phenyl derivatives for their antimicrobial potential. The results indicated that those containing chloro and fluorine substitutions had enhanced lipophilicity, allowing for better penetration through bacterial membranes. This study emphasized the importance of structural modifications in developing effective antimicrobial agents .

QSAR Analysis Findings

The QSAR analysis performed on a series of chloroacetamides revealed that the presence of halogen atoms significantly improved biological activity. The study confirmed that derivatives with optimal lipophilicity and electronic properties were more effective against both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.